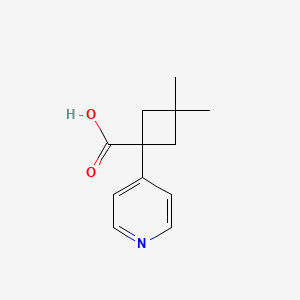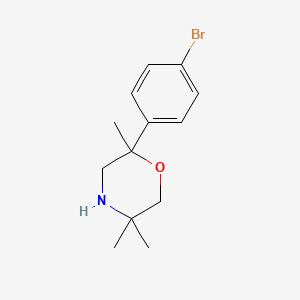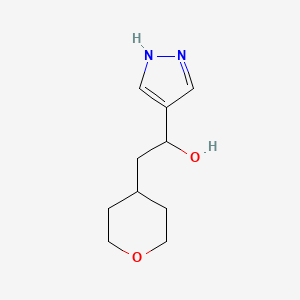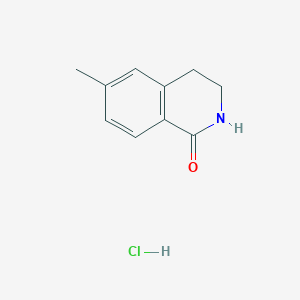
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a phenyl group attached to an acetamide moiety, which is further substituted with hydroxyethyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide typically involves the reaction of phenylacetamide with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amide nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl-substituted product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The process involves:
Reactants: Phenylacetamide and ethylene oxide
Reaction Medium: Aqueous or alcoholic solution
Catalyst: Strong bases like sodium hydroxide
Temperature and Pressure: Elevated temperatures (50-70°C) and pressures to enhance reaction rates
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of N-(2-hydroxyethyl)-N-phenylethylamine.
Substitution: Formation of halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyethyl and hydroxy groups facilitate hydrogen bonding and interaction with enzymes or receptors. The phenyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate
- 2-hydroxy-N,N-bis(2-hydroxyethyl)acetamide
- 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
Uniqueness
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide is unique due to the presence of the phenyl group, which imparts distinct physicochemical properties compared to its analogs. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11(10(14)8-13)9-4-2-1-3-5-9/h1-5,12-13H,6-8H2 |
InChI Key |
NALHFJRBQJUYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)





![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)


![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)

